2-(4-bromophenyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic Acid
Description
2-(4-Bromophenyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is a thiazolidine derivative characterized by a 5,5-dimethyl-substituted thiazolidine ring fused with a carboxylic acid group at position 4 and a 4-bromophenyl substituent at position 2. Its molecular formula is C₁₂H₁₄BrNO₂S, with a molecular weight of 316.21 g/mol . The bromine atom at the para position of the phenyl ring contributes to its unique electronic and steric properties, making it a candidate for studying structure-activity relationships (SAR) in medicinal chemistry.
Properties
IUPAC Name |
2-(4-bromophenyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2S/c1-12(2)9(11(15)16)14-10(17-12)7-3-5-8(13)6-4-7/h3-6,9-10,14H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJQECQLTIFAFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC(S1)C2=CC=C(C=C2)Br)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-bromophenyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of 4-bromophenylacetic acid with thiazolidine derivatives under specific conditions. The reaction may require the use of catalysts and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound can be produced through large-scale chemical reactions involving the aforementioned reagents. The process may include purification steps to obtain the compound in high purity, suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used to substitute functional groups on the compound.
Major Products Formed: The reactions can yield a variety of products, depending on the reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its bromophenyl group makes it a versatile intermediate in organic synthesis.
Biology: In biological research, the compound can be used to study enzyme inhibition and receptor binding. Its unique structure allows it to interact with various biological targets.
Medicine: The compound has potential applications in drug development, particularly in the design of new therapeutic agents. Its ability to modulate biological pathways makes it a candidate for further research in medicinal chemistry.
Industry: In the industrial sector, 2-(4-bromophenyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid can be used in the production of specialty chemicals and materials. Its properties may be exploited in the development of new products.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The bromophenyl group can bind to receptors or enzymes, modulating their activity. The thiazolidine ring may play a role in stabilizing the compound or enhancing its binding affinity.
Molecular Targets and Pathways: The compound may target enzymes involved in metabolic pathways or receptors linked to cellular signaling. Its effects can be studied using various biochemical and molecular biology techniques.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Thiazolidine Derivatives
Electronic and Steric Effects
- Bromophenyl vs.
- Dimethyl Substitution: The 5,5-dimethyl group on the thiazolidine ring increases steric hindrance, which may reduce conformational flexibility and alter interactions with target enzymes compared to non-methylated analogs like ampicillinoic acid .
Biological Activity
2-(4-Bromophenyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is a thiazolidine derivative with a unique structure that has garnered attention for its potential biological activities. This compound is characterized by its bromophenyl group, which may enhance its interaction with biological targets. The following sections will explore its biological activity, including antioxidant properties, enzyme inhibition, and potential therapeutic applications.
- Molecular Formula : C12H14BrNO2S
- Molecular Weight : 316.21 g/mol
- CAS Number : [not provided in the sources]
Antioxidant Activity
Research indicates that thiazolidine derivatives exhibit significant antioxidant properties. For example, compounds structurally similar to 2-(4-bromophenyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid have demonstrated the ability to reduce intracellular reactive oxygen species (ROS) levels effectively. In one study, thiazolidine-4-carboxylic acids were shown to enhance trophozoite growth while mitigating oxidative stress in cellular models .
Enzyme Inhibition
A notable area of interest is the compound's potential as a tyrosinase inhibitor . Tyrosinase plays a critical role in melanin production, and inhibitors of this enzyme are valuable in treating hyperpigmentation disorders. A related thiazolidine derivative was reported to inhibit tyrosinase activity by up to 66.47% at a concentration of 20 μM of l-DOPA . Although specific data for the brominated derivative is limited, the structural similarities suggest potential efficacy.
Study on Antioxidant Properties
A study evaluating various thiazolidine derivatives found that modifications to the phenyl ring significantly influenced their antioxidant capacity. The most active compounds showed a strong correlation between structure and activity, suggesting that the presence of electron-withdrawing groups like bromine could enhance efficacy .
| Compound | EC50 (mg/mL) | Activity Description |
|---|---|---|
| 2g | 0.122 | Competitive inhibitor of tyrosinase |
| T4C | Not specified | Enhanced trophozoite growth; reduced ROS |
Mechanistic Insights
The mechanism through which these compounds exert their effects often involves modulation of cellular pathways associated with oxidative stress and enzymatic reactions. For instance, thiazolidine derivatives have been shown to interact with cellular enzymes and influence metabolic pathways related to cysteine metabolism .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 2-(4-bromophenyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid, and how are they experimentally determined?
- Methodological Answer : The compound's properties include a melting point of 175–177°C, LogP of 2.57 (indicating moderate lipophilicity), and a polar surface area (PSA) of 74.63 Ų. These are determined via differential scanning calorimetry (DSC) for melting point, reverse-phase HPLC for LogP, and computational tools like Molinspiration for PSA. FT-IR spectroscopy confirms structural features, such as the N-H stretch at ~1570–1580 cm⁻¹ in thiazolidine derivatives .
Q. What synthetic routes are commonly employed for thiazolidine-4-carboxylic acid derivatives, and how can they be adapted for bromophenyl substitution?
- Methodological Answer : A general approach involves condensation of substituted aldehydes (e.g., 4-bromobenzaldehyde) with cysteine derivatives, followed by cyclization under acidic or basic conditions. For example, reacting 4-bromophenylaldehyde with 5,5-dimethylthiazolidine-4-carboxylic acid precursors in ethanol with catalytic p-toluenesulfonic acid (PTSA) yields the target compound. Reaction optimization (e.g., solvent, temperature) is critical to avoid dimerization, a common issue observed in related amoxicillin derivatives .
Advanced Research Questions
Q. How does the 4-bromophenyl substituent influence the antimicrobial activity of thiazolidine-4-carboxylic acid derivatives compared to nitro or chloro analogs?
- Methodological Answer : Substituent effects are evaluated via comparative bioassays. For example, nitro-substituted derivatives (e.g., 4-nitrophenyl) exhibit superior activity against MRSA (zone of inhibition: 18–22 mm) due to electron-withdrawing effects enhancing target binding. Bromophenyl derivatives may show reduced activity compared to nitro analogs but improved solubility/stability. Structure-activity relationship (SAR) studies using Hammett constants (σ) and computational docking (e.g., AutoDock Vina) can rationalize these trends .
Q. What experimental design considerations are critical for in vivo pharmacological evaluation of this compound?
- Methodological Answer : Key factors include:
- Dose selection : Based on preliminary in vitro IC₅₀ values (e.g., 10–50 µM range).
- Control groups : Use vehicle controls and reference drugs (e.g., ciprofloxacin for antimicrobial studies).
- Animal model : Rats (150–200 g) with standardized weight distribution (n=16/group) to minimize variability.
- Endpoint analysis : Histopathology, serum biomarkers, and bacterial load quantification. Retracted studies highlight the need for rigorous validation of compound purity before in vivo use .
Q. How can conflicting data on substituent efficacy (e.g., nitro vs. bromo) be resolved in structure-activity studies?
- Methodological Answer : Contradictions arise from differences in assay conditions (e.g., bacterial strain variability, compound solubility). To address this:
- Standardize protocols : Use CLSI guidelines for antimicrobial testing.
- Validate via orthogonal assays : Compare disk diffusion, MIC, and time-kill curves.
- Computational modeling : Density Functional Theory (DFT) calculations can predict electronic effects of bromo vs. nitro groups on binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
